molecular formula C26H24N2O3 B10892269 11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10892269
M. Wt: 412.5 g/mol
InChI Key: OHQHSCVSHANTHS-UHFFFAOYSA-N
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Description

11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with various substituents, including hydroxy, methoxy, and phenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a substituted benzaldehyde with a diamine, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve product purity . The choice of method depends on factors such as the desired scale of production and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

6-(4-hydroxy-3-methoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H24N2O3/c1-31-24-15-17(11-12-22(24)29)26-25-21(27-19-9-5-6-10-20(19)28-26)13-18(14-23(25)30)16-7-3-2-4-8-16/h2-12,15,18,26-29H,13-14H2,1H3

InChI Key

OHQHSCVSHANTHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2)O

Origin of Product

United States

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